N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
Description
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with an ethyl group on the amide nitrogen and a 3-methoxypropylamino group at the third carbon (Figure 1). The methoxypropyl moiety introduces an ether linkage, enhancing hydrophilicity compared to purely alkyl or aromatic substituents. However, its specific biological or pharmacological roles remain underexplored in the provided evidence.
Properties
IUPAC Name |
N-ethyl-3-(3-methoxypropylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-3-11-9(12)5-7-10-6-4-8-13-2/h10H,3-8H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJSRBLMIKDGIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CCNCCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Amination Process
- Raw materials: 3-methoxypropanol (C4H10O2), ammonia (NH3), and hydrogen (H2).
- Catalyst: Cu-Co/Al2O3 supported on diatomite.
- Reactor type: Fixed-bed vapor-phase reactor.
- Reaction conditions:
- Pressure: Normal pressure to 5.0 MPa (preferably 0.3–1.5 MPa).
- Temperature: 50–360 °C (preferably 120–220 °C).
- Liquid hourly space velocity (LHSV): 0.1–3.0 h⁻¹ (preferably 0.5–2.0 h⁻¹).
- Molar ratios:
- Ammonia to alcohol: 1.0–15.0:1 (preferably 4.0–10.0:1).
- Hydrogen to alcohol: 0.1–10.0:1 (preferably 0.5–5.0:1).
- Catalyst volume to feed volume ratio: 0.05–3.0 m³ alcohol/(hr·m³ catalyst) (preferably 0.4–2.0 m³ alcohol/(hr·m³ catalyst)).
Catalyst Composition
| Catalyst Component | Weight % Range | Preferred Range |
|---|---|---|
| Copper (Cu) | 0.1–50.0% | 5.0–25.0% |
| Cobalt (Co) | 0.5–60.0% | 5.0–30.0% |
| Ruthenium (Ru) | 0.001–0.1% | 0.01–0.3% |
| Magnesium (Mg) | 0.001–5.7% | 0.05–1.0% |
| Chromium (Cr) | 0.01–15.0% | 0.1–5.0% |
| Aluminum Oxide (Al2O3) + Diatomite | Balance | Balance |
Process Description
- 3-methoxypropanol is pumped into a preheater and mixed with ammonia and hydrogen gases.
- The mixture is vaporized and fed into the fixed-bed reactor containing the Cu-Co/Al2O3-diatomite catalyst.
- The catalytic reaction converts 3-methoxypropanol to 3-methoxypropylamine with high conversion and selectivity.
- Post-reaction, the mixture is cooled and condensed, followed by gas-liquid separation.
- Gaseous ammonia and unreacted hydrogen are recycled back into the reactor.
- The liquid phase containing 3-methoxypropylamine is purified by distillation.
Advantages
- High conversion efficiency and selectivity.
- Low by-product formation.
- Simple and energy-efficient process with recyclable materials.
- Industrial scalability with continuous operation.
Synthesis of N-Ethyl-3-[(3-methoxypropyl)amino]propanamide
After obtaining 3-methoxypropylamine, the target compound is synthesized via amidation and N-ethylation steps, typically involving:
Amidation
- React 3-methoxypropylamine with a suitable propanamide precursor (e.g., 3-chloropropanamide or propanoyl chloride derivatives).
- Conditions often involve mild heating and the use of solvents like dichloromethane or acetonitrile.
- Catalysts or coupling agents such as carbodiimides (e.g., EDC, DCC) may be employed to facilitate amide bond formation.
N-Ethylation
- The secondary amine formed is then alkylated with ethyl halides (e.g., ethyl bromide) or via reductive amination with acetaldehyde and a reducing agent.
- Reaction conditions include base presence (e.g., K2CO3) and controlled temperature to avoid over-alkylation.
Purification
- The final compound is purified by recrystallization or chromatographic techniques to achieve high purity.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Catalyst/Agent | Temperature (°C) | Pressure (MPa) | Notes |
|---|---|---|---|---|---|
| 3-Methoxypropylamine synthesis | 3-Methoxypropanol, NH3, H2 | Cu-Co/Al2O3-diatomite catalyst | 120–220 | 0.3–1.5 | Vapor phase fixed-bed reactor |
| Amidation | 3-Methoxypropylamine, propanamide precursor | Carbodiimide coupling agents | 25–80 | Atmospheric | Solvent-assisted |
| N-Ethylation | Secondary amine, ethyl halide or aldehyde | Base (e.g., K2CO3), reductant | 25–60 | Atmospheric | Controlled to avoid side reactions |
Research Findings and Industrial Relevance
- The catalytic amination of 3-methoxypropanol to 3-methoxypropylamine is well-documented with industrial patents demonstrating continuous vapor-phase processes with Cu-Co/Al2O3 catalysts yielding high purity amines with minimal by-products.
- The catalyst composition and reaction parameters are critical for optimizing selectivity and conversion rates.
- The subsequent amidation and N-ethylation steps are standard organic synthesis reactions, adaptable to scale-up with appropriate process controls.
- The closed-loop recycling of ammonia, hydrogen, and unreacted starting materials enhances sustainability and cost-efficiency.
- These methods collectively enable the economical production of this compound, a compound of interest in pharmaceutical and agrochemical applications.
This detailed synthesis overview combines catalytic process engineering with classical organic transformations, supported by patent literature and chemical databases, ensuring a comprehensive and authoritative guide to the preparation of this compound.
Chemical Reactions Analysis
Types of Reactions: N-Ethyl-3-[(3-methoxypropyl)amino]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or organolithium compounds.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is utilized in several scientific research domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-Ethyl-3-[(3-methoxypropyl)amino]propanamide exerts its effects is largely dependent on its interaction with specific molecular targets. In biochemical research, it may interact with proteins or enzymes, altering their activity or stability. The methoxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological molecules.
Comparison with Similar Compounds
Sanazole (AK-2123)
Structure : N1-(3-methoxypropyl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide .
Key Differences :
- Backbone : Sanazole has an acetamide backbone, whereas the target compound features a propanamide chain.
- Functional Groups : Sanazole includes a nitro-triazole group (electron-affinic) absent in the target compound.
Activity : - Sanazole is a hypoxic cell radiosensitizer. In vitro studies under hypoxic conditions showed a Sensitizer Enhancement Ratio (SER) of 1.55 at 1 mM , outperforming nimorazole (SER: 1.45) but lagging behind KU-2285 (SER: 1.95) .
- In vivo, Sanazole’s efficacy ranked second (after KU-2285), suggesting the methoxypropyl group contributes to tissue penetration or stability .
Inference : The shared methoxypropyl substituent may enhance solubility, but the absence of a nitroheterocycle in the target compound likely precludes radiosensitizing activity.
AI-1 (Patent Compound)
Structure : N-(3-chloro-1-(pyridin-3-yl)-1H-pyrazol-4-yl)-N-ethyl-3-((3,3,3-trifluoropropyl)thio)propanamide .
Key Differences :
- Substituents: AI-1 has a trifluoropropylthio group (-S-CF2CF2CF3) instead of the methoxypropylamino group.
- Aromaticity: AI-1 incorporates a pyrazole-pyridine system, absent in the target compound.
Diethylamino Propylamine Derivatives
Examples: N,N-Diethyl-1,3-propanediamine, 3-(Diethylamino)propylamine . Key Differences:
- Functionality: The diethylamino group confers strong basicity (pKa ~10–11), whereas the methoxypropylamino group in the target compound is less basic due to the electron-donating methoxy group. Inference: The target compound’s reduced basicity may improve solubility in acidic environments (e.g., gastrointestinal tract) compared to diethylamino analogs .
Complex Propanamide ()
Structure: Propanamide derivative with indole, cycloheptyl, and methylamino groups . Key Differences:
- Substituents : Bulky aromatic and heterocyclic groups dominate, contrasting with the target compound’s linear methoxypropyl chain.
- Molecular Weight : The complex structure increases molecular weight (~500 g/mol vs. ~230 g/mol for the target compound), likely reducing bioavailability.
Comparative Data Table
Research Findings and Implications
- Methoxypropyl Group : Shared with Sanazole, this group enhances solubility but requires complementary functional groups (e.g., nitroheterocycles) for radiosensitization .
- Amide vs. Amine Backbone : The propanamide structure in the target compound and AI-1 offers metabolic stability compared to amine analogs, which may undergo rapid oxidation .
- Substituent Effects : Fluorinated or aromatic groups (e.g., in AI-1 or ’s compound) increase lipophilicity but may complicate synthesis and toxicity profiles .
Biological Activity
N-Ethyl-3-[(3-methoxypropyl)amino]propanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H20N2O2
- Molecular Weight : 188.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to form hydrogen bonds and electrostatic interactions, which can lead to modulation of enzyme activity and receptor signaling pathways.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of pathogenic bacteria by disrupting their cell membranes or interfering with metabolic pathways.
| Compound | Activity | Target |
|---|---|---|
| This compound | Moderate | Bacterial cell membranes |
| Similar compounds | Strong | Enzymatic pathways |
Antibiofilm Activity
The ability to inhibit biofilm formation is crucial for preventing chronic infections. In vitro studies demonstrate that this compound can significantly reduce biofilm formation in bacterial strains, suggesting its potential as a therapeutic agent against biofilm-associated infections.
Case Studies
-
Inhibition of Type III Secretion System (T3SS)
A study focused on the inhibition of T3SS in pathogenic bacteria showed that this compound could reduce the secretion of virulence factors, thereby decreasing the pathogenicity of the bacteria. The compound was tested at various concentrations, revealing a dose-dependent inhibition effect. -
Cytotoxicity Studies
Cytotoxicity assays conducted on human cell lines indicated that while this compound exhibited some level of cytotoxic effects at high concentrations, it remained relatively safe at therapeutic doses. This profile suggests a favorable therapeutic window for further development.
Pharmacological Studies
Recent pharmacological studies have highlighted the compound's potential as an anti-inflammatory agent. In animal models, administration of this compound resulted in significant reductions in inflammatory markers, indicating its utility in treating conditions characterized by inflammation.
Structure-Activity Relationship (SAR)
The SAR analysis has been pivotal in understanding how modifications to the chemical structure influence biological activity. Variations in the alkyl chain length and functional groups have been shown to enhance or diminish efficacy against specific biological targets.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-Ethyl-3-[(3-methoxypropyl)amino]propanamide, and how can reaction progress be monitored?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting 3-methoxypropylamine with activated esters (e.g., ethyl chloroacetate derivatives) under inert conditions. Reaction monitoring should employ thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation and purity .
- Key Considerations : Optimize solvent choice (e.g., dichloromethane for non-polar intermediates) and temperature (40–60°C for amide bond formation). Use coupling agents like EDC/HOBt for efficient condensation .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Confirm methoxypropyl (–OCH3) and ethylamide (–NCO) groups via δ 3.3–3.5 ppm (methoxy) and δ 1.1–1.3 ppm (ethyl CH3) .
- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~1550 cm⁻¹) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+) against theoretical molecular weight .
Q. What stability studies are critical for this compound in experimental storage?
- Methodological Answer : Perform accelerated degradation studies under varying pH (4–9), temperature (4°C, 25°C, 40°C), and light exposure. Monitor hydrolytic degradation of the amide bond via HPLC. Stabilize with antioxidants (e.g., BHT) in anhydrous solvents for long-term storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., IR vs. NMR) for this compound?
- Methodological Answer : Cross-validate using polarized IR-LD spectroscopy for solid-state orientation analysis, as demonstrated for structurally similar propanamide derivatives. Compare with ab initio calculations (e.g., Gaussian software) to assign vibrational modes accurately. Discrepancies may arise from solvent effects or polymorphism; use single-crystal X-ray diffraction as a gold standard .
Q. What strategies optimize enzyme inhibition assays involving this compound?
- Methodological Answer :
- Enzyme Kinetics : Use fluorescence-based assays (e.g., tryptophan quenching) to measure binding affinity (Km, Vmax) with serine proteases or oxidoreductases.
- Docking Studies : Model interactions via AutoDock Vina, focusing on hydrogen bonding with the methoxypropyl group and hydrophobic interactions with the ethylamide chain .
- Control Experiments : Include competitive inhibitors (e.g., PMSF for serine proteases) to validate specificity .
Q. How can derivatization of this compound enhance its utility in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Functionalization : Introduce fluorophores (e.g., dansyl chloride) at the terminal amine for cellular tracking.
- Backbone Modification : Replace the methoxypropyl group with cyclopropane or aromatic rings to study steric effects on bioactivity .
- Analytical Workflow : Use LC-MS/MS to characterize derivatives and assess metabolic stability in microsomal assays .
Q. What experimental designs address low solubility in aqueous buffers for biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Surfactant Additives : Incorporate Tween-20 (0.01–0.1%) to reduce aggregation in cell-based assays .
- Proteoliposome Models : Embed the compound in lipid bilayers to mimic membrane interactions .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in synthesis yields?
- Methodological Answer : Standardize reaction conditions using Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, solvent purity). Implement QC protocols:
- In-process Controls : Monitor pH and intermediate purity at each step.
- Certification : Request batch-specific Certificates of Analysis (COA) from suppliers, detailing residual solvents and byproducts .
Q. What are the pitfalls in interpreting biological activity data for this compound?
- Methodological Answer :
- Off-target Effects : Use siRNA knockdown or CRISPR-Cas9 models to confirm target specificity.
- Metabolic Interference : Assess cytochrome P450 inhibition to rule out false positives in cell viability assays .
- Positive Controls : Compare with structurally validated inhibitors (e.g., COX-2 inhibitors for inflammation studies) .
Tables for Key Data
Table 1 : Spectral Signatures of this compound
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR | δ 1.1 (t, CH2CH3), δ 3.3 (s, OCH3) | |
| IR | 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (N–H bend) | |
| HRMS | [M+H]+: Calculated 217.15, Observed 217.14 |
Table 2 : Recommended Reaction Conditions for Derivatization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
